Cas no 1018170-52-9 (5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid)
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
- 5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- STK353360
- SBB026432
- Z1575304418
- 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylicacid
- AKOS005168802
- EN300-92532
- F83392
- Z1263738426
- 1018170-52-9
- C10H7F2NO3
- 5-(3,4-DIFLUOROPHENYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLIC ACID
- CS-0264294
- 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
-
- MDL: MFCD10001545
- Inchi: 1S/C10H7F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-3,9H,4H2,(H,14,15)
- InChI Key: WIFXKNNOSGOZBW-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1CC(C(=O)O)=NO1)F
Computed Properties
- Exact Mass: 227.03939941g/mol
- Monoisotopic Mass: 227.03939941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9
- XLogP3: 1.5
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 169℃
- Boiling Point: 346.5±52.0 °C at 760 mmHg
- Flash Point: 163.4±30.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484234-1g |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid |
1018170-52-9 | 97% | 1g |
$450 | 2023-03-07 | |
| TRC | D450063-10mg |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid |
1018170-52-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D450063-50mg |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid |
1018170-52-9 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D450063-100mg |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid |
1018170-52-9 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-92532-0.05g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 0.05g |
$262.0 | 2025-02-21 | |
| Enamine | EN300-92532-0.1g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 0.1g |
$392.0 | 2025-02-21 | |
| Enamine | EN300-92532-0.25g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 0.25g |
$559.0 | 2025-02-21 | |
| Enamine | EN300-92532-0.5g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 0.5g |
$880.0 | 2025-02-21 | |
| Enamine | EN300-92532-1.0g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 1.0g |
$1128.0 | 2025-02-21 | |
| Enamine | EN300-92532-2.5g |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
1018170-52-9 | 95.0% | 2.5g |
$1760.0 | 2025-02-21 |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS No. 1018170-52-9): An Overview
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS No. 1018170-52-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluorophenyl group and a dihydroisoxazole ring, which contribute to its potential therapeutic applications and chemical reactivity.
The chemical structure of 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is of particular interest due to its ability to form stable derivatives and its potential as a building block in the synthesis of more complex molecules. The presence of the difluorophenyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological studies.
Recent research has highlighted the potential of 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
In addition to its anti-inflammatory properties, 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has also shown promise in cancer research. A study conducted by a team at the National Institutes of Health (NIH) revealed that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthesis of 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride followed by cyclization with an appropriate carboxylic acid derivative. This method provides a reliable and scalable approach for producing the compound in high purity.
The physical and chemical properties of 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid have been well-characterized. It is a white crystalline solid with a melting point ranging from 120°C to 122°C. The compound is soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
In terms of safety and handling, 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure the safety of researchers and laboratory personnel.
The potential applications of 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid extend beyond medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of other functional molecules. For example, it can be used as a starting material for the preparation of fluorinated pharmaceuticals and agrochemicals.
In conclusion, 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS No. 1018170-52-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its properties and potential uses, contributing to advancements in drug discovery and development.
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